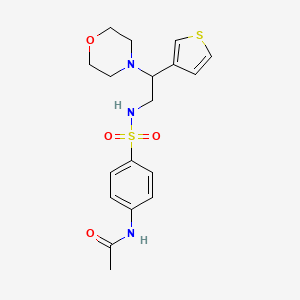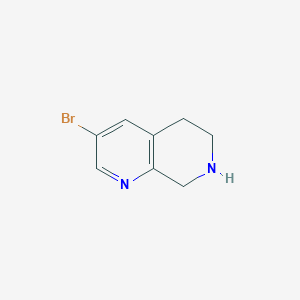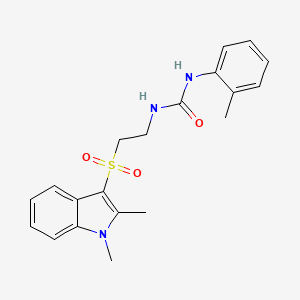![molecular formula C13H17NO2S2 B2892554 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-22-1](/img/structure/B2892554.png)
5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common core in many biologically active compounds . It contains a sulfonyl group attached to a 2,4-dimethylphenyl group, and a thia-aza bridge in the bicyclic structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized through an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the bicyclic nature and the various functional groups attached. The bicyclo[2.2.1]heptane core is a bridged bicyclic compound derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the bicyclic structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, similar compounds have been studied for their high-energy density, density, heat of sublimation, and impact sensitivity .Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
Research has demonstrated the utility of thia-derivatives, including structures analogous to 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, in photocycloaddition reactions. Flavin-mediated visible-light photocycloaddition techniques have been applied to cyclize dienes with sulfur atoms in the form of a sulfone group, leading to the synthesis of various bicyclic quaternary ammonium salts known for biological activities. This methodology employs visible light for cycloadditions, offering a practical application in synthesizing compounds with potential biological activity (Jirásek et al., 2017).
Synthesis of Bicyclic Compounds
Another area of application involves the synthesis of novel bicyclic compounds. The synthesis of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2-oxides from tritosylhydroxy-L-prolinol and thioacetate anion highlights the innovative approaches to creating new bicyclic systems with potential for further functionalization. These studies have opened avenues for exploring bicyclic compounds in various chemical transformations and their potential applications in drug development and material science (Portoghese & Telang, 1971).
Antiproliferative Agents Development
Investigations into sulfonamides based on the 2-azabicycloalkane skeleton, including structures related to this compound, have been conducted in search of selective antitumor agents. A series of sulfonamides built on bicyclic scaffolds of 2-azabicyclo(2.2.1)heptane were prepared and evaluated for their antiproliferative activity. Some of these compounds demonstrated growth inhibition of selected cell lines with IC50 values comparable to cisplatin, showcasing their potential as less toxic alternatives for nonmalignant cells (Iwan et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,4-dimethylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-9-3-4-13(10(2)5-9)18(15,16)14-7-12-6-11(14)8-17-12/h3-5,11-12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMBDOLJTZBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3CC2CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)

![1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone](/img/structure/B2892478.png)





![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)
![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)
![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)
